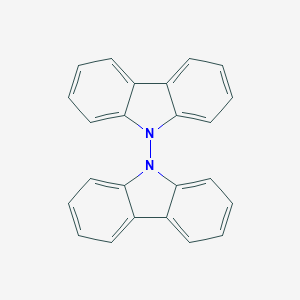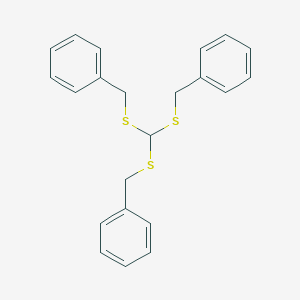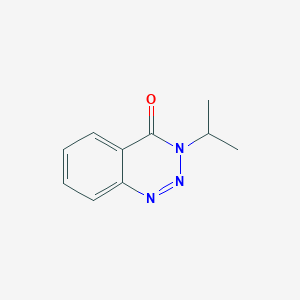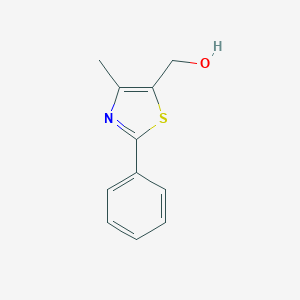
(4-Chlorobenzylidene)(phenyl)azane oxide
Übersicht
Beschreibung
(4-Chlorobenzylidene)(phenyl)azane oxide, also known as CBAPO, is a chemical compound with the molecular formula C14H10ClN2O. It is a yellow crystalline solid that has been used in various scientific research applications. CBAPO is known for its ability to act as a radical scavenger and has been studied for its potential use in the treatment of various diseases.
Wirkmechanismus
(4-Chlorobenzylidene)(phenyl)azane oxide acts as a radical scavenger by donating an electron to free radicals, which neutralizes their harmful effects. It has also been found to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease.
Biochemische Und Physiologische Effekte
(4-Chlorobenzylidene)(phenyl)azane oxide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of reactive oxygen species, which are involved in the development of various diseases. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Chlorobenzylidene)(phenyl)azane oxide in lab experiments is its ability to act as a radical scavenger, which can help to reduce oxidative stress in cells. However, one limitation is that it can be difficult to obtain pure samples of (4-Chlorobenzylidene)(phenyl)azane oxide, which can make it challenging to conduct experiments.
Zukünftige Richtungen
There are several future directions for the study of (4-Chlorobenzylidene)(phenyl)azane oxide. One area of research is the development of new drugs that are based on the structure of (4-Chlorobenzylidene)(phenyl)azane oxide. Another area of research is the investigation of the potential use of (4-Chlorobenzylidene)(phenyl)azane oxide in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-Chlorobenzylidene)(phenyl)azane oxide and its potential side effects.
Wissenschaftliche Forschungsanwendungen
(4-Chlorobenzylidene)(phenyl)azane oxide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have antioxidant properties and can act as a radical scavenger, which makes it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
5909-74-0 |
|---|---|
Produktname |
(4-Chlorobenzylidene)(phenyl)azane oxide |
Molekularformel |
C13H10ClNO |
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10ClNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H/b15-10- |
InChI-Schlüssel |
JYXDRMQUJFWNKR-GDNBJRDFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)Cl)/[O-] |
SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


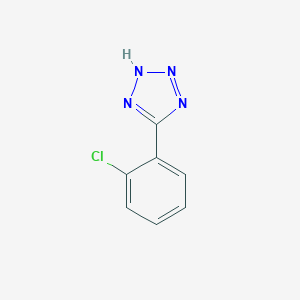
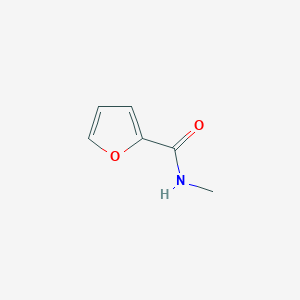
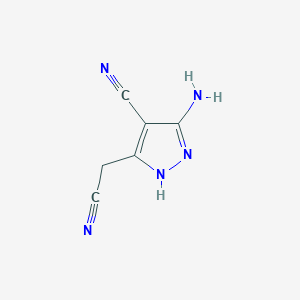
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)
![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)
